molecular formula C5H4IN5 B8619413 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No. B8619413
M. Wt: 261.02 g/mol
InChI Key: SEZHSDIASVNRCO-UHFFFAOYSA-N
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Patent
US09120804B2

Procedure details

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (5.500 g; 32.43 mmol) is suspended in water (40.0 ml) before HI (67%, 21.855 ml; 194 mmol) is added. The mixture is stirred at 50° C. for 16 h and monitored by HPLC. The mixture is cooled to Rt, diluted with water. After adding NaOH till pH 14 is reached, the resulting suspension is cooled to 0° C. and all solids are filtered off giving 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (7.850 g; 30.074 mmol) as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.855 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][N:7]=1.[IH:12].[OH-].[Na+]>O>[I:12][C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)N=C(N2)N
Step Two
Name
Quantity
21.855 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to Rt
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
all solids are filtered off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C=2N(C=CN1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.074 mmol
AMOUNT: MASS 7.85 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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